molecular formula C11H20N4O B2725549 5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1795496-95-5

5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2725549
CAS RN: 1795496-95-5
M. Wt: 224.308
InChI Key: VDJGRTIDPRNZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in a variety of disease states, including diabetes, cancer, and cardiovascular disease. A-769662 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and physiological effects have been well characterized.

Mechanism of Action

5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide activates AMPK by binding to the gamma subunit of the enzyme, leading to allosteric activation and increased phosphorylation of downstream targets. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipid synthesis and inflammation. 5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has been shown to have a higher potency and selectivity for AMPK activation than other small molecule activators, making it a valuable tool for studying the role of AMPK in cellular physiology and disease.
Biochemical and Physiological Effects:
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, improved lipid metabolism, and anti-tumor and cardioprotective effects. These effects are mediated through the activation of AMPK and downstream targets, and have been observed in a variety of in vitro and in vivo models. 5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in macrophages and adipocytes.

Advantages and Limitations for Lab Experiments

5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for AMPK activation, and its ability to improve glucose uptake and insulin sensitivity. However, it also has several limitations, including its relatively short half-life and potential off-target effects at high concentrations. These limitations must be taken into account when designing experiments using 5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, and alternative methods of AMPK activation should be considered when appropriate.

Future Directions

There are several potential future directions for research on 5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide and AMPK activation. These include investigating its potential therapeutic applications in diabetes, cancer, and cardiovascular disease, as well as its effects on other physiological processes such as autophagy and aging. Additionally, new and more selective small molecule activators of AMPK are being developed, and their potential applications and limitations should be investigated. Overall, 5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide and AMPK activation represent promising targets for the development of novel therapeutics for a variety of diseases.

Synthesis Methods

5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including a one-pot reaction of 4-bromo-1H-pyrazole and butylamine followed by coupling with propan-2-yl isocyanate, or a two-step reaction involving the coupling of 4-bromo-1H-pyrazole with butylamine followed by the reaction with propan-2-yl isocyanate. These methods have been optimized for high yield and purity, and the resulting compound has been extensively characterized using spectroscopic and analytical techniques.

Scientific Research Applications

5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has been widely used as a research tool to investigate the physiological and biochemical effects of AMPK activation. It has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, and to have anti-tumor effects in a variety of cancer cell lines. 5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has also been shown to have cardioprotective effects, reducing infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.

properties

IUPAC Name

5-amino-N-butyl-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-5-6-13-11(16)9-7-14-15(8(2)3)10(9)12/h7-8H,4-6,12H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJGRTIDPRNZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

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